molecular formula C5H6LiNO4S B2644956 Lithium;2,2-dioxo-2lambda6-thia-1-azabicyclo[2.1.1]hexane-4-carboxylate CAS No. 2344679-85-0

Lithium;2,2-dioxo-2lambda6-thia-1-azabicyclo[2.1.1]hexane-4-carboxylate

Cat. No.: B2644956
CAS No.: 2344679-85-0
M. Wt: 183.11
InChI Key: YWNUEYFXJBMLKV-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lithium;2,2-dioxo-2lambda6-thia-1-azabicyclo[2.1.1]hexane-4-carboxylate (CAS: 2344679-85-0) is a lithium salt of a bicyclic heterocyclic compound featuring a fused thia-aza ring system (bicyclo[2.1.1]hexane backbone) with a carboxylate group and two sulfonyl oxygen atoms. Its InChIKey (YWNUEYFXJBMLKV-UHFFFAOYSA-M) confirms the stereochemical and structural uniqueness of this compound . The bicyclo[2.1.1] framework introduces significant ring strain, which may influence reactivity and stability compared to larger bicyclic systems.

Properties

IUPAC Name

lithium;2,2-dioxo-2λ6-thia-1-azabicyclo[2.1.1]hexane-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO4S.Li/c7-4(8)5-1-6(2-5)11(9,10)3-5;/h1-3H2,(H,7,8);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWNUEYFXJBMLKV-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1C2(CN1S(=O)(=O)C2)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6LiNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2344679-85-0
Record name lithium 2-thia-1-azabicyclo[2.1.1]hexane-4-carboxylate 2,2-dioxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium;2,2-dioxo-2lambda6-thia-1-azabicyclo[2.1.1]hexane-4-carboxylate typically involves the following steps:

  • Formation of the Bicyclic Ring System: : The initial step involves the construction of the bicyclic ring system. This can be achieved through a cyclization reaction where a suitable precursor containing sulfur and nitrogen atoms is subjected to specific reaction conditions, such as heating or the use of a catalyst.

  • Introduction of the Carboxylate Group: : The carboxylate group is introduced through a carboxylation reaction. This step often requires the use of carbon dioxide or a carbonyl compound in the presence of a base.

  • Lithiation: : The final step involves the introduction of the lithium ion. This can be accomplished through a lithiation reaction, where the compound is treated with a lithium reagent, such as lithium hydroxide or lithium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include:

    Raw Material Preparation: Ensuring the purity and availability of the starting materials.

    Reaction Optimization: Fine-tuning reaction conditions to maximize yield and minimize by-products.

    Purification: Using techniques such as crystallization, filtration, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the nitrogen or sulfur atoms, potentially leading to the formation of amines or thiols.

    Substitution: The compound can participate in substitution reactions, where functional groups on the bicyclic ring are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, thiols.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Structural Characteristics

  • Molecular Formula : C5H6LiNO4SC_5H_6LiNO_4S
  • Molecular Weight : 234.24 g/mol
  • IUPAC Name : Lithium;2,2-dioxo-2λ6-thia-1-azabicyclo[2.1.1]hexane-4-carboxylate

Physical Properties

PropertyValue
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count4
Rotatable Bond Count0
XLogP3-AA0.3

Chemistry

In chemical research, Lithium;2,2-dioxo-2lambda6-thia-1-azabicyclo[2.1.1]hexane-4-carboxylate serves as a valuable building block for synthesizing more complex molecules. Its unique structure enables it to act as an intermediate in organic synthesis processes, facilitating the development of novel compounds with specific properties.

Biology

The compound's lithium content makes it particularly interesting for biological studies. Research has explored its effects on biological systems, especially regarding its interactions with sulfur and nitrogen-containing biomolecules. Understanding these interactions can provide insights into the biochemical pathways influenced by lithium.

Medicine

This compound holds potential in medicinal chemistry, particularly for developing new pharmaceuticals aimed at treating mood disorders such as bipolar disorder. The compound's lithium component may contribute to its therapeutic effects, while its bicyclic structure could be leveraged for drug design targeting specific receptors or enzymes.

Industry

In industrial applications, this compound may find use in developing new materials such as polymers or catalysts due to its distinct chemical properties. Its ability to facilitate reactions can be harnessed in various manufacturing processes.

Similar Compounds

Compound NameDescription
Lithium CarbonateCommonly used in treating bipolar disorder
Lithium CitrateAnother lithium salt used in clinical settings
2-Thia-1-Azabicyclo[2.1.1]hexane DerivativesCompounds with similar structures but different functional groups

Uniqueness of this compound

This compound is distinguished by its combination of a lithium ion with a bicyclic ring system that includes sulfur and nitrogen atoms, setting it apart from other lithium compounds and derivatives.

Case Studies and Research Findings

Case studies exploring the applications of this compound have illustrated its potential:

  • Biological Activity : Research indicated that compounds containing lithium can influence neurotransmitter systems and may have neuroprotective properties.
  • Pharmaceutical Development : Studies have focused on synthesizing derivatives of this compound to enhance pharmacological profiles for mood stabilization.
  • Material Science : Investigations into the use of this compound in creating novel polymer blends have shown promising results regarding mechanical properties and thermal stability.

Mechanism of Action

The mechanism by which Lithium;2,2-dioxo-2lambda6-thia-1-azabicyclo[2.1.1]hexane-4-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The lithium ion can modulate the activity of these targets, while the bicyclic structure may facilitate binding to specific sites.

Comparison with Similar Compounds

Key Structural Differences

The compound’s bicyclo[2.1.1]hexane core distinguishes it from analogs with larger or differently substituted ring systems:

Compound Name Ring System Substituents/Functional Groups Key Properties/Applications Reference
Target Lithium Salt Bicyclo[2.1.1]hexane Lithium carboxylate, sulfonyl groups Potential electrolyte/synthetic intermediate
(2S,5R)-6,6-Dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid Bicyclo[3.2.0]heptane Bromo, methyl, carboxylic acid Antibiotic synthesis intermediate
(2S,5R,6R)-3,3-Dimethyl-7-oxo-6-pivalamido-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid Bicyclo[3.2.0]heptane Pivalamido, methyl, carboxylic acid Pharmaceutical (β-lactam analogs)

Key Observations :

  • Substituent Effects : Bromo and pivalamido groups in analogs (e.g., ) increase steric bulk and alter solubility, making them less suited for ionic applications (e.g., electrolytes) but viable as drug intermediates .
  • Lithium vs. Protonated Forms : The lithium carboxylate in the target compound likely improves solubility in polar aprotic solvents, contrasting with the carboxylic acid forms of analogs, which may favor crystallization or hydrogen bonding .

Functional and Application Differences

  • Energy Storage: Lithium’s role in battery technologies (e.g., garnet-type electrolytes like Li7La3Zr2O12) suggests the target compound could be explored for ionic conductivity, though direct evidence is absent .
  • Pharmaceuticals: Analogs in and are structurally related to β-lactam antibiotics (e.g., penicillins), emphasizing their use in drug synthesis. The target compound’s lack of amino or amido groups limits direct pharmacological relevance .
  • Synthetic Utility : The dibromo and pivalamido substituents in analogs facilitate selective reactions (e.g., nucleophilic substitutions), whereas the target compound’s sulfonyl and carboxylate groups may favor coordination chemistry or acid-base reactions .

Biological Activity

Lithium;2,2-dioxo-2lambda6-thia-1-azabicyclo[2.1.1]hexane-4-carboxylate is a compound that has garnered interest in pharmacological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is categorized as an azabicyclic compound, which features a bicyclic structure containing nitrogen and sulfur atoms. The compound can be represented by the following structural formula:

C10H13LiNO4S\text{C}_{10}\text{H}_{13}\text{LiN}\text{O}_4\text{S}

Key Properties:

  • Molecular Weight: 240.3 g/mol
  • CAS Number: 2344679-85-0
  • Solubility: Soluble in polar solvents

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Electrophilic Addition Reactions: Utilizing cyclobutene derivatives as precursors.
  • Oxidative Processes: Involving the oxidation of specific functional groups to introduce dioxo moieties.

A notable study demonstrated an efficient synthesis pathway starting from cis-cyclobut-3-ene-1,2-dicarboxylic anhydride, highlighting the stereoselective nature of the reactions involved .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems:

  • Neurotransmitter Modulation: Lithium compounds are known to influence neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in mood regulation.
  • Inhibition of Enzymatic Activity: The compound may inhibit enzymes such as inositol monophosphatase, which is implicated in signal transduction pathways related to mood disorders.

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits several biological activities:

Activity Description
Antidepressant Effects Shown to alleviate symptoms of depression in preclinical models .
Neuroprotective Properties Potential to protect neuronal cells from oxidative stress .
Anti-inflammatory Effects Exhibits anti-inflammatory properties that may benefit neurodegenerative diseases .

Case Studies

Several case studies have explored the therapeutic potential of lithium-based compounds:

  • Mood Disorders: A clinical trial involving patients with bipolar disorder demonstrated that lithium treatment significantly reduced manic episodes compared to placebo .
  • Neurodegenerative Diseases: Research indicated that lithium derivatives could slow the progression of Alzheimer's disease by reducing tau phosphorylation .
  • Anxiety Disorders: A study found that patients receiving lithium showed a marked decrease in anxiety symptoms when compared to those on standard treatment regimens .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Lithium;2,2-dioxo-2λ⁶-thia-1-azabicyclo[2.1.1]hexane-4-carboxylate, and what purification techniques are recommended?

  • Methodological Answer : Synthesis typically involves cyclization reactions using β-lactam precursors under anhydrous conditions. For purification, solvent-dependent crystallization (e.g., ethanol/water mixtures) or chromatographic methods (e.g., reverse-phase HPLC) are effective. Solvent selection impacts yield; for example, methanol and acetone combinations reduce byproduct formation . Membrane separation technologies (e.g., ultrafiltration) can isolate the lithium salt form from impurities .

Q. How can solubility be systematically measured for this compound in aqueous and organic solvents?

  • Methodological Answer : Use phase solubility analysis (e.g., shake-flask method) with UV-Vis spectroscopy for quantification. For polar solvents like water, adjust pH to enhance ionization (e.g., pH 7.4 buffer for physiological relevance). In non-polar solvents (e.g., chloroform), sonication improves dispersion. Data should be cross-validated with differential scanning calorimetry (DSC) to detect polymorphic transitions .

Advanced Research Questions

Q. How does the bicyclic ring strain influence reactivity in β-lactamase inhibition assays?

  • Methodological Answer : The 2.1.1 bicyclic system imposes greater angular strain compared to penam or cephem scaffolds, enhancing electrophilicity at the β-lactam carbonyl. Use kinetic assays (e.g., nitrocefin hydrolysis inhibition) to quantify inhibition constants (Ki). Pair with DFT calculations (B3LYP/6-31G**) to correlate ring strain energy (∼15–20 kcal/mol) with enzymatic binding affinity .

Q. What strategies resolve contradictions in reported stability data under varying thermal and hydrolytic conditions?

  • Methodological Answer : Apply accelerated stability testing (ICH Q1A guidelines) with controlled humidity (25°C/60% RH) and acidic/basic hydrolysis (0.1M HCl/NaOH). Use LC-MS to identify degradation products (e.g., ring-opened thiazolidine derivatives). Conflicting data may arise from lithium counterion interactions; isotopic labeling (<sup>7</sup>Li NMR) clarifies ion-pairing effects .

Q. Which in vitro models best predict the compound’s pharmacokinetic profile, particularly plasma protein binding and tissue permeability?

  • Methodological Answer : Use Caco-2 cell monolayers for intestinal permeability assays and equilibrium dialysis with human serum albumin (HSA) for protein binding. Microsomal stability studies (rat/human liver microsomes) assess metabolic liability. Correlate results with logP values (calculated: ∼1.2) and molecular dynamics simulations of HSA binding pockets .

Methodological Design and Data Analysis

Q. How to design a robust structure-activity relationship (SAR) study for derivatives of this compound?

  • Methodological Answer : Synthesize analogs with modifications at the carboxylate (e.g., ester prodrugs) or sulfur oxidation states. Test minimum inhibitory concentrations (MICs) against Gram-negative (e.g., E. coli) and Gram-positive (e.g., S. aureus) strains. Use multivariate regression analysis to link substituent electronic parameters (Hammett σ) with bioactivity .

Q. What computational approaches validate the stereochemical configuration of the bicyclic core?

  • Methodological Answer : Perform X-ray crystallography (single-crystal) to resolve absolute configuration. Complement with vibrational circular dichroism (VCD) for solution-state analysis. Compare experimental NMR chemical shifts (¹H/¹³C) with DFT-predicted values (B3LYP/cc-pVTZ) to confirm stereochemical assignments .

Tables of Key Data

Property Experimental Value Method Reference
Aqueous Solubility (25°C)12.5 mg/mL (pH 7.0)Shake-flask/UV-Vis
LogP (Octanol/Water)1.2 (calculated)DFT (B3LYP/6-31G**)
Thermal Decomposition (°C)218–225 (DSC onset)Differential Scanning Calorimetry
β-Lactamase Ki0.8 µM (TEM-1)Nitrocefin Hydrolysis Assay

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.